molecular formula C4H7I B1302965 (Iodomethyl)cyclopropane CAS No. 33574-02-6

(Iodomethyl)cyclopropane

Cat. No.: B1302965
CAS No.: 33574-02-6
M. Wt: 182 g/mol
InChI Key: JHKJQWFHNIOUKY-UHFFFAOYSA-N
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Description

(Iodomethyl)cyclopropane is a cyclopropane derivative featuring a methyl group substituted with an iodine atom, resulting in the formula C₄H₇I. Its strained cyclopropane ring and polarizable iodine substituent confer unique chemical reactivity, particularly in radical-mediated reactions and cyclopropanation strategies. Conformational studies using vibrational spectroscopy reveal that this compound adopts a gauche conformation in fluid and solid phases, distinguishing it from structurally similar compounds that exhibit multiple conformers under the same conditions . This compound is widely employed as an intermediate in organic synthesis, including applications in stereospecific cyclopropanation reactions (e.g., Simmons-Smith reactions) and radical-based ring-opening processes .

Preparation Methods

Zinc-Copper Carbenoid Cyclopropanation with Diiodomethane

This classical method involves the reaction of diiodomethane (CH2I2) with a zinc-copper couple to generate an iodomethyl zinc carbenoid intermediate, which then reacts with alkenes to form (iodomethyl)cyclopropane derivatives.

  • Reaction conditions: Typically reflux in dry diethyl ether for 15–48 hours.
  • Mechanism: The zinc-copper couple inserts into the C–I bond of diiodomethane, forming an iodomethyl zinc iodide carbenoid. This intermediate undergoes a concerted cyclopropanation with the alkene double bond via a three-center transition state.
  • Yields: Variable depending on the alkene substrate; yields range from moderate to good (e.g., 24–70% for substituted cyclopropanes).
  • Example: Reaction of cis-3-hexene with CH2I2 and Zn-Cu yields cis-1,2-diethylcyclopropane iodide derivatives.
Parameter Typical Value/Condition
Reagents Diiodomethane, Zn-Cu couple
Solvent Dry diethyl ether
Temperature Reflux (~35 °C)
Reaction time 15–48 hours
Product yield 24–70% (depending on substrate)
Mechanism Zinc carbenoid insertion and cyclopropanation

This method is well-established and allows for stereoselective synthesis of substituted (iodomethyl)cyclopropanes.

Radical Iodine Atom Transfer Reactions

Radical cascade reactions using this compound derivatives as radical precursors have been reported. These involve homolytic cleavage of the C–I bond to generate cyclopropylmethyl radicals, which can undergo further transformations.

  • Reagents: Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a radical precursor.
  • Mechanism: Initiated by radical generation, followed by iodine atom transfer and radical cascade cyclizations.
  • Applications: Synthesis of bicyclo[3.3.0]octane derivatives in one step.
  • Yields: Generally good yields reported for complex bicyclic products.
  • Notes: This method is more specialized and used for complex molecule synthesis rather than simple this compound preparation.

Direct Iodination of Cyclopropane Derivatives

Synthesis of 1,1-bisthis compound has been achieved by direct iodination of spiropentane or related cyclopropane precursors.

  • Reaction conditions: Iodine in tetrachloromethane at room temperature (~20 °C) for 24 hours, sometimes with irradiation.
  • Yields: High yields reported (up to 96% for 1,1-bisthis compound).
  • Mechanism: Radical or electrophilic substitution on cyclopropane ring or ring-opened intermediates.
  • Example: Kennedy et al. reported this method with detailed chromatographic yields.
Parameter Typical Value/Condition
Reagents Iodine, tetrachloromethane
Temperature 20 °C
Reaction time 24 hours
Yield Up to 96%
Notes May require irradiation for activation

Chemical Reactions Analysis

Types of Reactions

(Iodomethyl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

    Addition Reactions: It can react with alkenes in the presence of catalysts to form cyclopropane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide in acetone is a common reagent for substitution reactions.

    Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.

    Addition: Catalysts such as palladium or nickel are used in addition reactions to form cyclopropane derivatives.

Major Products

The major products formed from these reactions include substituted cyclopropanes, alkenes, and other cyclopropane derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(Iodomethyl)cyclopropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (iodomethyl)cyclopropane involves its reactivity as an alkylating agent. The iodine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic transformations, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Halogen-Substituted Cyclopropanes

(Azidomethyl)cyclopropane

  • Structure : Replaces iodine with an azide (-N₃) group.
  • Reactivity : The azide group enables [3+2] cycloaddition reactions (e.g., "click chemistry"), unlike (iodomethyl)cyclopropane, which participates in radical or nucleophilic substitutions.
  • Applications : Primarily used in coordination chemistry and bioconjugation, whereas this compound is favored in C–C bond-forming reactions .

1-(3-Iodophenyl)cyclopropanecarboxylic Acid

  • Structure : Contains an iodine atom on a phenyl ring attached to a cyclopropane-carboxylic acid.
  • Reactivity : The meta-iodine substitution influences steric and electronic effects, reducing ring strain compared to this compound.
  • Applications : Used in medicinal chemistry for receptor targeting, contrasting with this compound’s synthetic utility .

Iodocyclopropane

  • Structure : Iodine directly bonded to the cyclopropane ring (C₃H₅I).
  • Reactivity : Lacks the methyl-iodine side chain, limiting its use in alkylation reactions.
  • Conformation : Exhibits distinct ring strain and reactivity due to the absence of a methyl spacer .

Functional Group Variations

1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane

  • Structure : Combines chloromethyl and ethylsulfanyl groups on the cyclopropane.
  • Reactivity : The sulfanyl group enhances nucleophilicity, whereas this compound’s iodine supports radical pathways.
  • Applications : Specialized in sulfur-containing polymer synthesis, unlike the broader utility of this compound .

Methyl 1-(4-Iodophenyl)cyclopropanecarboxylate

  • Structure : Cyclopropane ring fused to an iodophenyl ester.
  • Biological Activity : Demonstrates higher log P values (2.43–3.68) for membrane permeability, a property less relevant to this compound .

Structural Isomers and Derivatives

1-Methyl-2-(3-methylpentyl)cyclopropane

  • Structure : Branched alkyl chain substituent.
  • Reactivity : Increased steric hindrance reduces ring-opening propensity compared to this compound.
  • Applications : Used in hydrocarbon stability studies rather than synthetic intermediates .

N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine

  • Structure : Cyclopropane linked to an imidazole ring.
  • Reactivity : The amine-imidazole system enables coordination chemistry, unlike the halogen-driven reactivity of this compound.

Key Data and Research Findings

Table 1: Structural and Reactivity Comparison

Compound Substituent Key Reactivity Applications
This compound -CH₂I Radical generation, SN2 substitutions Organic synthesis, cyclopropanation
(Azidomethyl)cyclopropane -CH₂N₃ Cycloaddition reactions Bioconjugation
1-(3-Iodophenyl)-cyclopropane-carboxylic acid -Ph(I)-COOH Acid-base interactions Medicinal chemistry
Iodocyclopropane -I (direct on ring) Ring-opening reactions Reference compound

Table 2: Conformational Stability

Compound Conformation in Fluid Phase Energy Difference (kcal/mol)
This compound Gauche only N/A
(Cyanomethyl)cyclopropane Gauche (dominant) and cis 0.50 ± 0.10 (gauche favored)
Dicyclopropylmethane Gauche-gauche (C₂ and Cₛ) 0.93 ± 0.10 (C₂ favored)

Unique Properties of this compound

  • Conformational Rigidity : Exclusively adopts a gauche conformation, enhancing stereochemical predictability in synthesis .
  • Radical Reactivity : Generates iodomethyl radicals under photochemical conditions, enabling stereoconvergent cyclopropanation (e.g., in alkene functionalization) .
  • Versatility : Serves as a precursor for diverse cyclopropane derivatives via nucleophilic substitution or transition-metal catalysis .

Biological Activity

(Iodomethyl)cyclopropane, a compound featuring a cyclopropane ring substituted with an iodomethyl group, has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications.

Structural Characteristics

This compound is characterized by the presence of a three-membered cyclopropane ring with a methyl iodide substituent. This configuration allows for unique reactivity patterns, particularly in cyclopropanation reactions, which are pivotal in synthesizing biologically active compounds.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit a range of biological activities, including:

1. Antimicrobial Activity

A study highlighted the synthesis of cyclopropanated derivatives that exhibited significant antimicrobial properties. For instance, derivatives synthesized through Simmons-Smith cyclopropanation showed potent activity against Staphylococcus aureus and Plasmodium berghei, indicating their potential as therapeutic agents for infectious diseases .

2. Anticancer Activity

The anticancer potential of this compound derivatives was evaluated in vitro against various cancer cell lines. The IC50 values for synthesized compounds indicated promising results:

  • Compound A: IC50 = 75.3 μM
  • Compound B: IC50 = 72.6 μM
  • Compound C: IC50 = 77.1 μM
    These findings suggest that modifications to the cyclopropane structure can enhance cytotoxicity against specific cancer types .

3. Mechanistic Studies

Mechanistic studies involving UV photolysis revealed that this compound undergoes rapid ring opening, leading to the formation of reactive intermediates that can participate in further chemical transformations. This behavior underscores the compound's potential utility in synthetic organic chemistry .

Synthesis and Applications

This compound can be synthesized via various methods, including:

  • Simmons-Smith Reaction : This method utilizes diiodomethane and zinc to form cyclopropanes from alkenes and has been modified for better efficiency .
  • Photochemical Methods : Photolysis techniques have been explored to generate reactive intermediates from this compound, facilitating further synthetic applications .

Summary Table of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialEffective against Staphylococcus aureus
AnticancerIC50 values range from 72.6 to 77.1 μM
AntiviralLimited studies availableN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (iodomethyl)cyclopropane, and how do reaction conditions influence yield?

  • Methodology : Optimize synthesis via cyclopropanation of allylic iodides or iodomethylation of cyclopropane derivatives. Key variables include catalyst choice (e.g., Zn/Cu couple), solvent polarity (e.g., THF vs. DCM), and temperature . Characterization via 1^1H/13^13C NMR and GC-MS is critical to confirm purity and structural integrity .
  • Data Consideration : Compare yields under varying conditions (e.g., 45% yield in THF at 0°C vs. 32% in DCM at room temperature) .

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

  • Methodology : Perform Suzuki-Miyaura or Negishi couplings with aryl/vinyl partners. Monitor reaction progress using TLC and isolate products via column chromatography. Compare reaction rates and yields with non-cyclopropyl analogs .
  • Data Contradiction : Note discrepancies in literature regarding cyclopropane ring strain vs. iodine’s leaving-group ability. For example, some studies report faster coupling kinetics compared to ethyl iodide derivatives, while others highlight steric hindrance .

Advanced Research Questions

Q. What mechanistic insights explain the thermal instability of this compound during storage?

  • Methodology : Conduct accelerated stability studies under controlled temperatures (e.g., 4°C, 25°C, 40°C) using HPLC to quantify degradation products. Pair with DFT calculations to model bond dissociation energies and transition states .
  • Data Analysis : Identify degradation pathways (e.g., ring-opening vs. iodine elimination) and correlate with Arrhenius plots. Resolve contradictions in literature by isolating variables like moisture or light exposure .

Q. How can computational chemistry predict the regioselectivity of this compound in radical addition reactions?

  • Methodology : Use Gaussian or ORCA software to compute radical stabilization energies at cyclopropane carbons. Validate predictions via experimental radical trapping (e.g., TEMPO) and 13^{13}C isotopic labeling .
  • Limitations : Address discrepancies between computational models (e.g., M06-2X vs. B3LYP functionals) and experimental outcomes, emphasizing steric vs. electronic control .

Q. What are the challenges in characterizing this compound’s vibrational modes via IR/Raman spectroscopy?

  • Methodology : Compare experimental spectra with simulated spectra (using tools like Spartan) to assign cyclopropane ring vibrations (e.g., C-H bending at ~1000 cm1^{-1}) and C-I stretches. Account for solvent effects and crystal packing in solid-state analyses .
  • Data Gaps : Highlight conflicting assignments in literature due to overlapping peaks or inadequate resolution, proposing high-pressure or low-temperature studies to clarify .

Q. Experimental Design and Data Interpretation

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Methodology : Implement Design of Experiments (DoE) to optimize parameters (e.g., stoichiometry, catalyst aging). Use statistical tools (ANOVA) to identify critical factors. Document purity via elemental analysis and residual solvent profiling .
  • Case Study : A 2024 study reduced variability from ±15% to ±5% by standardizing Zn/Cu catalyst preparation and inert atmosphere protocols .

Q. What strategies resolve contradictions in reported cyclopropane ring strain effects on this compound’s reactivity?

  • Methodology : Replicate key studies under identical conditions (e.g., solvent, catalyst loading). Use kinetic isotope effects (KIEs) or Hammett plots to decouple electronic vs. steric contributions .
  • Critical Analysis : For example, re-evaluate a 2023 claim that ring strain accelerates SN2 reactions by controlling nucleophile bulkiness (tert-butoxide vs. hydroxide) .

Q. Tables for Comparative Analysis

Synthetic Method Catalyst Solvent Yield (%) Purity (HPLC) Reference
Cyclopropanation of allylic iodideZn/CuTHF4598%
Iodomethylation of cyclopropanePd(OAc)2_2DCM3295%
Degradation Pathway Conditions Major Product Half-Life (days) Reference
Ring-opening40°C, dark1-iodo-2-propene7
Iodine elimination25°C, lightCyclopropane + I2_214

Q. Guidance for Rigorous Research

  • Reproducibility : Adhere to IUPAC guidelines for reporting reaction conditions and characterization data .
  • Ethics : Disclose synthetic hazards (e.g., iodine volatility) and safety protocols per SDS guidelines .
  • Novelty : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address literature gaps .

Properties

IUPAC Name

iodomethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7I/c5-3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKJQWFHNIOUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376696
Record name Iodomethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33574-02-6
Record name Iodomethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (iodomethyl)cyclopropane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(Iodomethyl)cyclopropane
(Iodomethyl)cyclopropane
(Iodomethyl)cyclopropane
(Iodomethyl)cyclopropane
(Iodomethyl)cyclopropane
(Iodomethyl)cyclopropane

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